1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate
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Overview
Description
1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate is a complex organic compound with a molecular formula of C29H53NO5 This compound is known for its unique structure, which includes an oxetane ring, a long aliphatic chain, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate involves multiple steps, starting with the preparation of the oxetane ring. The oxetane ring can be synthesized through a Paternò–Büchi reaction, which involves the photochemical cycloaddition of an alkene with a carbonyl compound. The hexyl group is then introduced through a Grignard reaction with hexylmagnesium bromide.
The tridecan-2-yl group is attached to the oxetane ring through a Friedel-Crafts alkylation reaction, using tridecyl chloride and aluminum chloride as the catalyst. The formamido group is introduced through a formylation reaction with formic acid and a dehydrating agent such as phosphorus oxychloride. Finally, the 4-methylsulfanylbutanoate group is attached through an esterification reaction with 4-methylsulfanylbutanoic acid and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formamido group, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Different amides, esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as lipases, by binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in the breakdown of triglycerides and other lipids, which can have therapeutic effects in conditions like obesity and hyperlipidemia.
Comparison with Similar Compounds
Similar Compounds
Orlistat: A well-known lipase inhibitor with a similar structure, used in the treatment of obesity.
Valine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester: Another compound with a similar oxetane ring and aliphatic chain, used in organic synthesis.
Uniqueness
1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H51NO5S |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30) |
InChI Key |
TYJLRPRIZKCSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
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